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Compound of Interest

Compound Name: L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

CAS No.: 344298-93-7

Cat. No.: B3044152

Get Quote

Via Asymmetric Phase-Transfer Catalysis
) CAS: 344298-93-7 (Labeled)

Part 1: Strategic Overview & Retrosynthetic Logic
The synthesis of L-Lysine-d8 (specifically labeled at the

positions) presents a unique challenge in isotopic chemistry: introducing a fully deuterated side
chain while maintaining strict

-enantiomeric purity (>99% ee) and preventing isotopic scrambling.

While fermentation is the standard for industrial L-Lysine, it is ill-suited for high-fidelity "d8"

labeling due to metabolic scrambling of deuterium sources. Therefore, this guide details a

Chemo-Catalytic Route utilizing Asymmetric Phase-Transfer Catalysis (PTC). This approach

allows for the modular attachment of a pre-deuterated side chain (derived from 1,4-

dibromobutane-d8) to a glycine scaffold under mild conditions that preserve isotopic integrity.

Retrosynthetic Analysis
The synthesis is disconnected into two primary synthons:
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The Nucleophile: A glycine equivalent protected as a Schiff base (O'Donnell's Imine), which

provides the

-carbon and the carboxylic acid moiety.

The Electrophile: A masked, deuterated 4-carbon chain. We utilize N-(4-bromobutyl-

d8)phthalimide, derived from commercially available 1,4-dibromobutane-d8.
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Figure 1: Retrosynthetic disconnection of L-Lysine-d8 showing the convergence of the glycine

nucleophile and the deuterated side-chain electrophile.

Part 2: Precursor Engineering (The Deuterated Payload)
Before the core chiral synthesis, the deuterated side chain must be desymmetrized. We cannot

use 1,4-dibromobutane-d8 directly in the alkylation, as it would lead to cross-linking

(dimerization) of the glycine subunits.

Protocol 1: Synthesis of N-(4-bromobutyl-d8)phthalimide Rationale: This step creates a

"masked" amine. The phthalimide group protects the
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-nitrogen during the subsequent alkylation step.

Reagents:

1,4-Dibromobutane-d8 (10.0 g, 1.0 eq) [Source: CIL/Sigma]

Potassium Phthalimide (2.8 g, 0.33 eq)

Acetone (Dry, 100 mL)

18-Crown-6 (Catalytic, 5 mol%)

Step-by-Step Workflow:

Reflux: Suspend Potassium Phthalimide and 18-Crown-6 in dry acetone. Add 1,4-

Dibromobutane-d8 (use 3-fold excess to favor mono-substitution). Reflux for 16 hours.

Filtration: Cool to Room Temperature (RT). Filter off the KBr precipitate.

Concentration: Remove acetone under reduced pressure.

Purification: The residue contains the product, unreacted dibromide, and trace bis-

phthalimide. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Note: Recover the excess 1,4-dibromobutane-d8 (elutes first) for reuse to minimize

isotopic cost.

Yield: Expect ~75-80% yield based on phthalimide.

Part 3: The Core Engine – Asymmetric Phase-Transfer
Alkylation
This is the critical stereodefining step. We use a Cinchona alkaloid-derived catalyst to facilitate

the reaction between the glycine imine and our deuterated electrophile at the interface of a

liquid-liquid bilayer.

Reaction System:
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Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

Electrophile: N-(4-bromobutyl-d8)phthalimide (from Part 2).

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

Base/Solvent: 50% KOH (aq) / Toluene.[1]

Detailed Protocol:

Charge: In a jacketed reactor cooled to 0°C, dissolve the Glycine Imine (1.0 eq) and the

Chiral Catalyst (0.1 eq) in Toluene (10V).

Addition: Add the N-(4-bromobutyl-d8)phthalimide (1.2 eq).

Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (5.0 eq) dropwise.

Critical Control Point: Stirring rate must be high (>800 RPM) to maximize the interfacial

surface area, as the reaction kinetics are diffusion-controlled.

Incubation: Maintain at 0°C for 12–18 hours. Monitor by HPLC for consumption of the glycine

starting material.

Quench: Separate phases. Wash the organic layer with water (3x) and brine (1x). Dry over

and concentrate.

Intermediate Isolation: The crude product is the protected

-Lysine-d8 derivative. It can be carried forward directly or crystallized from Ethanol/Water to
upgrade chiral purity (Target: >98% ee).
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Figure 2: Operational workflow from alkylation to final salt formation.
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Part 4: Deprotection & Salt Formation
The protected intermediate contains three blocking groups: the benzophenone imine (N-

terminus), the tert-butyl ester (C-terminus), and the phthalimide (Side-chain N).

Protocol:

Hydrolysis: Dissolve the crude alkylated intermediate in 6N HCl.

Reflux: Heat to reflux (100°C) for 6–8 hours.

Chemistry: This harsh acidic condition simultaneously cleaves the imine (releasing

benzophenone), hydrolyzes the ester, and cleaves the phthalimide (releasing phthalic

acid).

Isotope Safety: The

-proton is exchangeable under these conditions, but since we require an H at the

-position (and the solvent is

/HCl), this stabilizes the desired L-Lysine-d8 structure. The side chain deuteriums (C-D
bonds) are non-exchangeable and stable.

Workup: Cool to RT. Extract with Diethyl Ether (3x) to remove the benzophenone and

phthalic acid byproducts. The aqueous layer contains the L-Lysine-d8.

Purification (Ion Exchange):

Load the aqueous phase onto a cation exchange column (Dowex 50W-X8,

form).

Wash with water to remove neutral impurities.[2]

Elute L-Lysine-d8 with 2M

.
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Salt Formation: Concentrate the ammoniacal fractions to dryness. Dissolve the residue in a

minimum volume of water/ethanol. Add concentrated HCl (1.05 eq) to adjust pH to ~5.0.

Crystallization: Add Ethanol to induce crystallization. Filter and dry the white solid.

Part 5: Quality Control & Validation
The final product must be validated for Isotopic Enrichment (Atom % D) and Chiral Purity.

Table 1: Specification & Analytical Targets

Parameter Method Acceptance Criteria

Appearance Visual White crystalline powder

Identity
1H-NMR (

)

Absence of signals at

1.4-1.9 ppm (side chain).

Signal at

3.7 (

-H) present.

Isotopic Enrichment High-Res MS 98 atom % D (Mass Shift

+8.05 Da)

Chiral Purity Chiral HPLC 99% ee (L-isomer)

Chemical Purity HPLC (ELSD) 98.5%

Self-Validating Check (NMR): In the 1H-NMR of non-deuterated Lysine, you observe multiplets

for

protons (1.4–1.9 ppm) and

protons (3.0 ppm). In L-Lysine-d8, the region 1.4–1.9 ppm should be effectively silent (flat
baseline), and the

-methylene signal at 3.0 ppm should also be absent/silent. Only the
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-proton (triplet at ~3.75 ppm) should remain visible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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